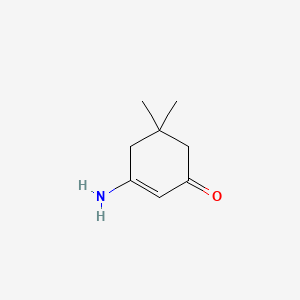

3-Amino-5,5-dimethyl-2-cyclohexen-1-one

説明

特性

IUPAC Name |

3-amino-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZNODTZOSBYJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236278 | |

| Record name | 2-Cyclohexenone, 3-amino-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-95-0 | |

| Record name | 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexenone, 3-amino-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 873-95-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclohexenone, 3-amino-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5,5-dimethyl-2-cyclohexen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

This technical guide provides a comprehensive overview of the structural properties, synthesis, and characterization of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

This compound, with the molecular formula C₈H₁₃NO, is a cyclic enaminone.[1] It is a stable, solid compound at room temperature.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | --INVALID-LINK-- |

| Molecular Weight | 139.19 g/mol | --INVALID-LINK-- |

| CAS Number | 873-95-0 | --INVALID-LINK-- |

| Melting Point | 166 °C | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| InChI Key | MTZNODTZOSBYJW-UHFFFAOYSA-N | --INVALID-LINK-- |

Structural Properties

The structural properties of this compound are characterized by a cyclohexene ring with an amino group at position 3 and a ketone at position 1. The presence of two methyl groups at position 5 influences the ring conformation.

Enaminones can exist in equilibrium between the keto-enamine and enol-imine tautomeric forms. For 3-substituted-5,5-dimethylcyclohex-2-enones, the keto-enamine form is generally the more stable tautomer. The formation of 3-benzylamino-5,5-dimethylcyclohex-2-enone has been shown to proceed through an initial enol-imine tautomer which then converts to the more stable keto-enamine.[3]

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of a β-diketone, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), with an amine source, such as ammonia. This is a common and efficient method for the preparation of β-enaminones.[4]

This protocol is based on general procedures for the synthesis of β-enaminones from β-diketones and amines.[5][6][7]

-

Materials: 5,5-dimethyl-1,3-cyclohexanedione (dimedone), ammonium acetate, toluene, Dean-Stark apparatus, round-bottom flask, magnetic stirrer, heating mantle, and condenser.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, add 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.1 equivalents).

-

Add a suitable solvent, such as toluene, to the flask.

-

Heat the reaction mixture to reflux with continuous stirring. Water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Singlet for the two methyl groups (C(CH₃)₂) at ~1.0 ppm. - Singlet for the two methylene groups (CH₂) adjacent to the gem-dimethyl group at ~2.2 ppm. - Singlet for the vinyl proton (-C=CH-) at ~5.0-5.5 ppm. - Broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - Signal for the gem-dimethyl carbons at ~28 ppm. - Signal for the quaternary carbon of the gem-dimethyl group at ~32 ppm. - Signals for the methylene carbons at ~45 and ~50 ppm. - Signal for the vinylic carbon attached to the amino group (-C=CH-N) at ~98 ppm. - Signal for the other vinylic carbon (-C=CH-) at ~160-170 ppm. - Signal for the carbonyl carbon (C=O) at ~195-200 ppm. |

| IR (cm⁻¹) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - C=O stretching vibration around 1650 cm⁻¹. - C=C stretching vibration around 1600 cm⁻¹. - N-H bending vibration around 1550 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 139. |

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Record the chemical shifts relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Acquire the proton-decoupled spectrum on the same instrument.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Technique: Use a suitable ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

-

Biological Activity

While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, certain derivatives have shown potential as antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory diseases. However, there is limited information on the specific biological signaling pathways directly involving the parent compound. Further research is required to explore the pharmacological potential of this core structure.

References

- 1. This compound | C8H13NO | CID 136680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 873-95-0 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. β-enamino ester synthesis by amination [organic-chemistry.org]

- 7. Enaminone synthesis by amination [organic-chemistry.org]

An In-depth Technical Guide to 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a versatile heterocyclic building block with significant potential in medicinal chemistry. This document details its fundamental characteristics, outlines a common synthetic approach, and explores its emerging role as a modulator of key biological pathways relevant to drug discovery.

Core Physical and Chemical Properties

This compound is a cyclic enaminone that presents as a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 3-amino-5,5-dimethylcyclohex-2-en-1-one | |

| CAS Number | 873-95-0 | |

| Molecular Formula | C₈H₁₃NO | [1] |

| Molecular Weight | 139.19 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 164-168 °C | [2] |

| Boiling Point | Estimated > 200 °C (Decomposes) | N/A |

| Density | Estimated ~1.1 g/cm³ | N/A |

| Solubility | Soluble in methanol, ethanol, and chloroform. Limited solubility in water. | [3] |

Table 2: Spectroscopic Data (Predicted and Representative)

| Spectrum | Key Features |

| ¹H NMR | Signals corresponding to the vinyl proton, amine protons, and methylene and methyl groups of the cyclohexene ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, and aliphatic carbons of the ring and methyl groups. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (amine), C=O stretching (ketone), and C=C stretching (alkene). |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an ammonia source. This reaction is a well-established method for the formation of enaminones.

General Synthetic Protocol: From Dimedone

This protocol outlines the general steps for the synthesis of this compound from dimedone.

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

-

Ammonium acetate or aqueous ammonia

-

Ethanol or another suitable solvent

-

Toluene (for azeotropic removal of water, optional)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as ethanol.

-

Add an excess of an ammonia source, such as ammonium acetate (2-3 equivalents).

-

If desired, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield this compound as a crystalline solid.

General workflow for the synthesis of this compound.

Emerging Role in Drug Development: CXCR2 Antagonism

Recent studies have highlighted the potential of 3-aminocyclohex-2-en-1-one derivatives as potent antagonists of the C-X-C chemokine receptor 2 (CXCR2).[4] CXCR2 is a G protein-coupled receptor (GPCR) that plays a critical role in the recruitment of neutrophils to sites of inflammation. Dysregulation of the CXCR2 signaling pathway is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and certain types of cancer.[5]

The CXCR2 Signaling Pathway and Point of Intervention

The binding of chemokines, such as CXCL8 (IL-8), to CXCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This triggers a cascade of downstream signaling events, ultimately resulting in neutrophil chemotaxis, degranulation, and the release of pro-inflammatory mediators. This compound and its derivatives are believed to act as allosteric modulators or competitive antagonists, binding to CXCR2 and preventing its activation by endogenous chemokines.

Simplified CXCR2 signaling pathway and the inhibitory action of the antagonist.

The development of CXCR2 antagonists based on the 3-aminocyclohex-2-en-1-one scaffold represents a promising avenue for the treatment of a wide range of inflammatory conditions. Further research into the structure-activity relationships (SAR) of this class of compounds is crucial for the optimization of their potency, selectivity, and pharmacokinetic properties.[4]

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the chemistry and therapeutic potential of this compound. The information provided herein is intended to facilitate further investigation and innovation in this exciting area of medicinal chemistry.

References

- 1. This compound | C8H13NO | CID 136680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Dimedone - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Structure-Activity Relationship Studies, and ADMET Properties of 3-Aminocyclohex-2-en-1-ones as Chemokine Receptor 2 (CXCR2) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (CAS No. 873-95-0)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Synonyms

Chemical Name: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one CAS Number: 873-95-0 Molecular Formula: C₈H₁₃NO Molecular Weight: 139.19 g/mol

Synonyms:

-

5,5-Dimethyl-3-aminocyclohex-2-enone

-

3-Amino-5,5-dimethylcyclohex-2-enone

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Melting Point | 165-167 °C | |

| Boiling Point | 216.3±30.0 °C (Predicted) | |

| Density | 0.992 g/cm³ | |

| Appearance | White to Amber powder/crystalline solid |

Synthesis and Reactivity

This compound is a versatile synthetic intermediate. Its enaminone functionality allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.

Synthesis

A common and straightforward method for the synthesis of this compound involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with an ammonia source, such as ammonium acetate.

Experimental Protocol: Synthesis from Dimedone

Materials:

-

5,5-dimethyl-1,3-cyclohexanedione (Dimedone)

-

Ammonium acetate

-

Toluene

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a mixture of 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) and ammonium acetate (1.1 equivalents) in toluene is prepared.

-

The reaction mixture is heated to reflux, and the water generated during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Tautomerism and Reactivity

This compound exists in tautomeric equilibrium between the keto-enamine and enol-imine forms. The keto-enamine form is generally the more stable tautomer.[1] This equilibrium is crucial for its reactivity.

The enaminone structure provides two main sites for electrophilic attack: the α-carbon of the enamine and the nitrogen atom. It can also react with nucleophiles, particularly after activation of the carbonyl group. This dual reactivity makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, derivatives of this compound have been synthesized by reacting the enaminone with various electrophiles.

Logical Relationship of Tautomerism:

Caption: Tautomeric equilibrium of this compound.

Applications in Drug Discovery and Development

The 3-amino-2-cyclohexen-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this compound have been investigated for their potential therapeutic applications, particularly as antimicrobial agents.

Antimicrobial Activity

Several studies have reported the synthesis of derivatives of this compound and their evaluation for antimicrobial activity. These derivatives have shown activity against various bacterial and fungal strains. For example, some N-substituted derivatives have demonstrated notable antibacterial and antifungal effects.

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. The this compound core provides a promising scaffold for the design and synthesis of new antimicrobial compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and spectrum of this class of compounds.

Experimental Workflow for Antimicrobial Screening:

Caption: A typical workflow for the synthesis and antimicrobial evaluation of derivatives.

Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, the antimicrobial activity of its derivatives suggests potential interference with essential bacterial pathways. Based on the known mechanisms of other antimicrobial agents with similar structural motifs, potential targets could include:

-

Cell Wall Synthesis: Inhibition of enzymes involved in peptidoglycan biosynthesis.

-

Protein Synthesis: Interference with ribosomal function.

-

DNA Replication and Repair: Inhibition of enzymes such as DNA gyrase or topoisomerase.

Further research is necessary to elucidate the precise mechanism of action and to identify the specific molecular targets and signaling pathways affected by this class of compounds.

Hypothetical Signaling Pathway Inhibition:

Caption: A hypothetical mechanism of action targeting bacterial DNA gyrase.

Conclusion

This compound is a readily accessible and chemically versatile scaffold with significant potential in organic synthesis and drug discovery. Its utility as a precursor for heterocyclic compounds, coupled with the observed antimicrobial activity of its derivatives, makes it an attractive starting point for the development of new therapeutic agents. Future research should focus on a more detailed exploration of its biological activities, elucidation of its mechanism of action, and the expansion of its structure-activity relationship profile to guide the design of more potent and selective drug candidates.

References

IUPAC name and molecular formula of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,5-dimethyl-2-cyclohexen-1-one is a cyclic enaminone, a class of compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts unique chemical reactivity, making it a valuable building block in organic synthesis. Its derivatives have garnered significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting inflammatory diseases and cancer. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and its emerging role in drug discovery, with a focus on the development of CXCR2 antagonists.

Chemical and Physical Properties

This compound, also known by its IUPAC name 3-amino-5,5-dimethylcyclohex-2-en-1-one, is a stable, crystalline solid at room temperature. Its core structure consists of a cyclohexenone ring substituted with an amino group at the 3-position and two methyl groups at the 5-position.

| Property | Value | Reference |

| IUPAC Name | 3-amino-5,5-dimethylcyclohex-2-en-1-one | [1][2] |

| Molecular Formula | C₈H₁₃NO | [1] |

| Molecular Weight | 139.19 g/mol | [3] |

| CAS Number | 873-95-0 | [2] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 166 °C | [2] |

| Boiling Point | 216.3 ± 30.0 °C (Predicted) | [3] |

| Density | 0.992 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 5.68 ± 0.40 (Predicted) | [3] |

Synthesis

The most common and straightforward synthesis of this compound involves the condensation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with an ammonia source. This reaction is a classic example of enamine formation from a β-dicarbonyl compound.

Experimental Protocol: Synthesis from Dimedone

Materials:

-

5,5-dimethylcyclohexane-1,3-dione (Dimedone)

-

Ammonium acetate or aqueous ammonia

-

Ethanol or Toluene

-

Dean-Stark apparatus (if using toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Crystallization dish

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1 mole equivalent of 5,5-dimethylcyclohexane-1,3-dione in a minimal amount of a suitable solvent like ethanol or toluene.

-

Add a slight excess (1.1 to 1.5 mole equivalents) of an ammonia source, such as ammonium acetate.

-

If using toluene, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If using ethanol, the product may precipitate upon cooling. If using toluene, the solvent is typically removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a crystalline solid.

Synthesis Pathway Diagram

Caption: Synthesis from Dimedone.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectral data based on its structure and data from closely related analogs.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | IR (KBr, cm⁻¹) | Mass Spec (EI) |

| δ (ppm) | Assignment | δ (ppm) | Assignment |

| ~5.5-6.5 | (br s, 2H, -NH₂) | ~195 | C=O (C1) |

| ~5.1 | (s, 1H, =CH-) | ~163 | =C-NH₂ (C3) |

| ~2.1 | (s, 2H, -CH₂-C=O) | ~98 | =CH (C2) |

| ~2.0 | (s, 2H, -CH₂-C(CH₃)₂) | ~51 | -CH₂-C=O (C4) |

| ~1.0 | (s, 6H, -C(CH₃)₂) | ~45 | -CH₂-C(CH₃)₂ (C6) |

| ~32 | -C(CH₃)₂ (C5) | ||

| ~28 | -C(CH₃)₂ |

Note: Predicted NMR values are based on spectral data of similar enaminone structures. Actual experimental values may vary slightly.

Application in Drug Development: CXCR2 Antagonism

The 3-aminocyclohex-2-en-1-one scaffold has emerged as a promising pharmacophore for the development of antagonists for the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its activating ligands (e.g., CXCL1, CXCL8) play a critical role in the recruitment of neutrophils and other myeloid cells to sites of inflammation and are implicated in the pathogenesis of various inflammatory diseases and the progression of several types of cancer.

CXCR2 Signaling Pathway

CXCR2 is a G-protein coupled receptor (GPCR). Ligand binding to CXCR2 initiates a conformational change, leading to the activation of intracellular heterotrimeric G-proteins. This activation triggers multiple downstream signaling cascades, including the PI3K/Akt, PLC/PKC, and MAPK pathways, which ultimately regulate cellular processes such as chemotaxis, degranulation, and cell survival.

Caption: CXCR2 Signaling Pathway.

Experimental Protocol: CXCR2 Antagonist Screening Assay (Cell Migration)

This protocol outlines a typical in vitro assay to evaluate the efficacy of this compound derivatives as CXCR2 antagonists by measuring their ability to inhibit chemokine-induced cell migration.

Materials:

-

CXCR2-expressing cells (e.g., neutrophils, transfected cell lines)

-

Test compounds (derivatives of this compound)

-

CXCL8 (or other CXCR2 ligand) as a chemoattractant

-

Cell culture medium

-

Transwell migration plates (e.g., 8 µm pore size)

-

Cell viability assay kit (e.g., MTT, Calcein-AM)

-

Plate reader

Procedure:

-

Cell Preparation: Culture CXCR2-expressing cells to the appropriate density and harvest. Resuspend the cells in serum-free medium.

-

Assay Setup:

-

In the lower chamber of the Transwell plate, add medium containing the chemoattractant (CXCL8).

-

In separate wells, add medium with various concentrations of the test compounds. Include a vehicle control.

-

-

Cell Treatment: Pre-incubate the prepared cells with different concentrations of the test compounds (or vehicle control) for 30-60 minutes at 37°C.

-

Migration: Add the pre-incubated cells to the upper chamber of the Transwell plate.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (typically 2-4 hours).

-

Quantification:

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Quantify the migrated cells in the lower chamber using a cell viability assay.

-

Measure the signal (e.g., absorbance or fluorescence) with a plate reader.

-

-

Data Analysis: Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the cell migration).

Experimental Workflow Diagram

References

- 1. This compound | C8H13NO | CID 136680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 873-95-0 [sigmaaldrich.com]

- 3. 873-95-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the enaminone compound, 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. Enaminones are valuable synthons in organic chemistry, serving as versatile intermediates in the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. A thorough understanding of their spectral characteristics is crucial for reaction monitoring, structural elucidation, and quality control in drug discovery and development.

Spectroscopic Data

For a structurally similar compound, 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, the following spectral data has been reported and can be used for comparative analysis.[1]

Table 1: ¹H NMR Spectral Data for a Related Compound: 3-Amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | 0.96 | singlet | 2 x CH₃ (C5) |

| 2 | 2.20 | singlet | CH₂ (C4) |

| 3 | 2.53 | singlet | CH₂ (C6) |

| 4 | 8.12 | doublet (J = 12.4 Hz) | =CH-NO₂ |

| 5 | 8.39 | doublet (J = 12.4 Hz) | =CH-C(NH₂) |

| 6 | 8.48 | singlet | NH₂ |

| 7 | 8.74 | singlet | NH₂ |

Table 2: ¹³C NMR Spectral Data for a Related Compound: 3-Amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 27.94 | 2 x C H₃ |

| 2 | 31.41 | C (CH₃)₂ (C5) |

| 3 | 44.12 | C H₂ (C4) |

| 4 | 51.46 | C H₂ (C6) |

| 5 | 100.02 | =C -C(NH₂) |

| 6 | 131.82 | =C H-NO₂ |

| 7 | 132.15 | =C H-C(NH₂) |

| 8 | 172.30 | C =C-NH₂ (C3) |

| 9 | 193.93 | C =O (C1) |

Note: The assignments for the target molecule, this compound, are expected to show similar patterns, with the vinylic proton appearing as a singlet and the corresponding carbon signal shifted upfield in the absence of the nitroethenyl substituent.

Experimental Protocols

A general experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of enaminone compounds is outlined below. This protocol is based on standard laboratory practices and can be adapted for specific instrumentation.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for enaminones.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. To ensure homogeneity of the magnetic field, the sample height in the tube should be at least 4 cm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters:

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, may be required to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Temperature: 298 K.

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

To aid in the interpretation of the NMR data, the following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one. This compound, an enaminone, is of significant interest in synthetic organic chemistry and drug discovery due to its versatile reactivity and potential biological activities. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral analysis.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. The molecule's structure, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, results in a unique spectral fingerprint. The primary functional groups and their expected vibrational modes are:

-

N-H Group (Amine): The presence of the amino group will result in N-H stretching vibrations.

-

C=O Group (Ketone): The carbonyl group within the cyclohexenone ring is a strong IR absorber.

-

C=C Group (Alkene): The carbon-carbon double bond, conjugated with the carbonyl group, will have a characteristic stretching frequency.

-

C-H Bonds (Alkyl): The methyl and methylene groups give rise to various stretching and bending vibrations.

-

C-N Bond (Amine): The carbon-nitrogen bond will also exhibit a stretching vibration.

Quantitative Infrared Absorption Data

The following table summarizes the expected and observed infrared absorption bands for this compound. The exact positions of the peaks can vary slightly depending on the sample preparation method and the physical state of the sample.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | Secondary Amine | 3500 - 3300 | Medium | Often appears as a broad or sharp band. In solid state, hydrogen bonding can broaden this peak and shift it to a lower frequency. |

| C-H Stretch (sp²) | Alkene | 3100 - 3000 | Medium | Corresponds to the C-H bond on the C=C double bond. |

| C-H Stretch (sp³) | Alkyl | 3000 - 2850 | Medium | Arises from the methyl and methylene groups in the ring. |

| C=O Stretch | Ketone | 1650 - 1600 | Strong | The conjugation with the C=C and amino group lowers the frequency from a typical unconjugated ketone (around 1715 cm⁻¹). This is a key diagnostic peak. |

| C=C Stretch | Alkene | 1620 - 1580 | Medium | This peak is also influenced by conjugation. |

| N-H Bend | Secondary Amine | 1650 - 1550 | Medium | This peak may sometimes overlap with the C=O or C=C stretching bands. |

| C-H Bend (sp³) | Alkyl | 1470 - 1350 | Medium | Bending vibrations of the methyl and methylene groups. |

| C-N Stretch | Amine | 1350 - 1250 | Medium | Stretching vibration of the carbon-nitrogen single bond. |

Experimental Protocol: Potassium Bromide (KBr) Pellet Method

This section details a standard procedure for obtaining a high-quality infrared spectrum of a solid sample like this compound using the KBr pellet technique.[1][2][3]

Materials and Equipment:

-

This compound (solid sample)

-

Infrared (IR) grade Potassium Bromide (KBr), finely ground and dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

-

Spatula

-

Desiccator

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Add approximately 100-200 mg of dry, IR-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[1]

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of the pellet press.

-

Distribute the powder evenly to ensure a uniform pellet thickness.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A transparent pellet indicates good mixing and pressing.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the infrared spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the acquired spectrum by performing a background subtraction.

-

Identify the key absorption bands and record their wavenumbers (in cm⁻¹).

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Logical workflow for the IR analysis of this compound.

Conclusion

Infrared spectroscopy is a powerful and readily available analytical technique for the characterization of this compound. By identifying the characteristic absorption bands corresponding to the N-H, C=O, C=C, and C-H vibrations, researchers can confirm the identity and purity of the compound. The provided experimental protocol and logical workflow serve as a practical guide for obtaining and interpreting high-quality IR spectra for this and related enaminone compounds, aiding in research and development in the fields of chemistry and drug discovery.

References

Mass Spectrometry of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one (Dimedone enamine). Due to the limited availability of direct mass spectral data for this specific compound in the public domain, this guide synthesizes information from structurally related compounds, including dimedone derivatives, α,β-unsaturated ketones, and cyclic enamines, to propose likely fragmentation patterns and outline standardized experimental protocols.

Introduction to the Mass Spectrometry of this compound

This compound is a cyclic enamine of significant interest in synthetic chemistry and drug development. Mass spectrometry is a critical analytical technique for its characterization, providing essential information on its molecular weight and structure through fragmentation analysis. This guide explores its behavior under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound, based on common fragmentation pathways for related chemical structures.

Predicted Electron Ionization (EI-MS) Data

| m/z | Proposed Fragment | Formula | Notes |

| 139 | [M]•+ | C8H13NO | Molecular Ion |

| 124 | [M - CH3]•+ | C7H10NO | Loss of a methyl radical |

| 111 | [M - C2H4]•+ | C6H9NO | Retro-Diels-Alder (RDA) fragmentation |

| 96 | [M - C3H7]•+ | C5H6NO | Loss of an isopropyl radical |

| 83 | [M - C4H8]•+ | C4H5NO | Cleavage of the cyclohexene ring |

| 68 | [C4H6N]+ | C4H6N | Further fragmentation |

| 55 | [C3H5N]+ | C3H5N | Further fragmentation |

Predicted Electrospray Ionization (ESI-MS) Data (Positive Mode)

| m/z | Proposed Fragment | Formula | Notes |

| 140 | [M+H]+ | C8H14NO | Protonated Molecule |

| 123 | [M+H - NH3]+ | C8H11O | Loss of ammonia |

| 112 | [M+H - C2H4]+ | C6H10NO | Loss of ethene via RDA-like fragmentation |

| 84 | [C5H10N]+ | C5H10N | Ring opening and fragmentation |

| 56 | [C3H6N]+ | C3H6N | Further fragmentation |

Experimental Protocols

The following are detailed methodologies for the mass spectrometry analysis of this compound.

Sample Preparation

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent. For EI-MS, volatile solvents like methanol or acetonitrile are preferred. For ESI-MS, a mixture of methanol and water (e.g., 1:1 v/v) with 0.1% formic acid (for positive ion mode) is recommended.

-

Dilution: For ESI-MS, further dilute the initial solution to a final concentration of approximately 1-10 µg/mL.

-

Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent instrument contamination.

Electron Ionization Mass Spectrometry (EI-MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000 amu/s.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

-

LC Conditions (for sample introduction):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to elute the compound (e.g., starting with 5% B, ramping to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS Conditions (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Visualizations

Proposed Fragmentation Pathway (EI-MS)

Caption: Proposed EI-MS Fragmentation Pathway.

Proposed Fragmentation Pathway (ESI-MS, Positive Mode)

Caption: Proposed ESI-MS (+) Fragmentation.

General Experimental Workflow

Caption: General Mass Spectrometry Workflow.

Literature review on the chemistry of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone derived from the well-known 1,3-dicarbonyl compound 5,5-dimethylcyclohexane-1,3-dione (dimedone), serves as a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural motif, featuring a nucleophilic enamine system conjugated to a carbonyl group, imparts a rich and varied reactivity profile. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, spectroscopic characterization, and key chemical transformations of this compound. Detailed experimental protocols for its preparation and representative reactions are provided, alongside structured data tables for easy reference. Furthermore, key synthetic and mechanistic pathways are visualized using logical diagrams to facilitate a deeper understanding of its chemical behavior. This document is intended to be a core resource for researchers, scientists, and drug development professionals leveraging this scaffold in the design and synthesis of novel chemical entities.

Synthesis and Physicochemical Properties

The target compound is primarily synthesized from its precursor, 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. Dimedone itself is prepared via a well-established sequence involving a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen (Dieckmann) condensation, hydrolysis, and decarboxylation.

Synthesis of this compound

The most direct method for the synthesis of this compound is the reaction of dimedone with an ammonia source, such as ammonium acetate or aqueous ammonia, typically with azeotropic removal of water.

Caption: General synthetic route to the title compound from dimedone.

Physicochemical and Spectroscopic Data

The compound is a stable, crystalline solid. Key physical and spectroscopic data are summarized below. While a complete, published, and unequivocally assigned dataset is not available in a single source, the following tables compile typical values from supplier data and spectral predictions based on closely related analogs.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 873-95-0 | |

| Molecular Formula | C₈H₁₃NO | [1] |

| Molecular Weight | 139.19 g/mol | [1] |

| Melting Point | 166 °C |

Table 2: Spectroscopic Data (Predicted and from Analogs)

| Technique | Data |

| ¹H NMR (CDCl₃) | δ ~5.3 (s, 1H, C=CH), δ ~4.8-5.5 (br s, 2H, NH₂), δ ~2.2 (s, 2H, CH₂-C=O), δ ~2.1 (s, 2H, CH₂-C=C), δ ~1.0 (s, 6H, C(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~197 (C=O), δ ~163 (C-NH₂), δ ~98 (C=CH), δ ~51 (CH₂-C=O), δ ~45 (CH₂-C=C), δ ~32 (C(CH₃)₂), δ ~28 (C(CH₃)₂) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H str), ~2960 (C-H str), ~1650 (C=O str, conjugated), ~1600 (C=C str), ~1560 (N-H bend) |

Note: NMR data are estimated based on established chemical shift ranges and data from N-substituted analogs. Precise, experimentally verified data from peer-reviewed literature is scarce.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the nucleophilic character of the enamine system. The nitrogen atom and the α-carbon (C2) are both potential sites for electrophilic attack, governed by resonance stabilization.

Caption: Key resonance contributors illustrating nucleophilic sites.

Reaction with Electrophiles

Due to the ambident nucleophilic nature of the enaminone, reactions with electrophiles such as alkyl halides or acyl chlorides can potentially occur at either the nitrogen or the α-carbon. The outcome is often dependent on the reaction conditions (solvent, temperature) and the nature of the electrophile (hard vs. soft).

Alkylation: Reaction with alkyl halides can lead to N-alkylation or C-alkylation. Acylation: Reaction with acyl chlorides or anhydrides typically yields the N-acylated product due to the higher reactivity of the nitrogen lone pair.

Caption: General mechanism for reaction with electrophiles.

Applications in Organic Synthesis

This enaminone is a powerful synthon for the construction of various heterocyclic systems and is widely used in multicomponent reactions.

Multicomponent Reactions (MCRs)

The compound is an excellent substrate for MCRs, such as the Hantzsch pyridine synthesis or variations thereof, to produce highly substituted dihydropyridines and other fused heterocyclic scaffolds of medicinal interest. In these reactions, the enaminone acts as the nitrogen-containing component and a β-enamino ketone.

Caption: Workflow for a typical multicomponent reaction.

Experimental Protocols

Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

This procedure is adapted from Organic Syntheses.

-

Materials:

-

Absolute ethanol (400 mL)

-

Sodium (23 g, 1.0 g-atom)

-

Diethyl malonate (170 g, 1.06 mol)

-

Mesityl oxide (freshly distilled, 100 g, 1.02 mol)

-

Potassium hydroxide (125 g, 2.2 mol) in water (575 mL)

-

Dilute hydrochloric acid

-

-

Procedure:

-

In a 2-L three-necked flask equipped with a stirrer and reflux condenser, dissolve sodium in absolute ethanol.

-

Add diethyl malonate, followed by the slow addition of mesityl oxide.

-

Reflux the mixture with stirring for 2 hours.

-

Add the potassium hydroxide solution and reflux for an additional 6 hours.

-

While hot, neutralize the mixture to litmus with dilute HCl.

-

Distill off the ethanol on a water bath.

-

Boil the residue with decolorizing charcoal, filter, and re-neutralize.

-

Finally, make the hot filtrate distinctly acidic to methyl orange with dilute HCl, boil for a few minutes, and cool.

-

The product crystallizes upon cooling. Filter the solid, wash with ice-cold water, and air dry.

-

Typical Yield: 96–122 g (67–85%).

-

Synthesis of this compound

This is a general procedure based on standard methods for enamine synthesis.

-

Materials:

-

5,5-Dimethylcyclohexane-1,3-dione (dimedone, 14.0 g, 0.1 mol)

-

Ammonium acetate (7.7 g, 0.1 mol)

-

Toluene (150 mL)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add dimedone, ammonium acetate, and toluene.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected (typically 3-5 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude product.

-

Purify the product by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.

-

Conclusion

This compound is a foundational starting material with a rich chemical profile that enables the synthesis of a wide array of complex molecules. Its straightforward preparation, coupled with its predictable yet versatile reactivity as a nucleophile and a key component in multicomponent reactions, solidifies its importance in synthetic and medicinal chemistry. This guide has consolidated the essential chemical knowledge, data, and procedural information to support its effective utilization in research and development settings, while also highlighting areas where further detailed spectroscopic characterization is warranted.

References

Crystal structure of 3-amino-5,5-dimethyl-2-cyclohexen-1-one derivatives

An In-depth Technical Guide to the Crystal Structure of 3-amino-5,5-dimethyl-2-cyclohexen-1-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the crystal structure of this compound, a core scaffold found in various biologically active compounds. Understanding the three-dimensional structure, molecular conformation, and intermolecular interactions of its derivatives is crucial for structure-based drug design and the development of novel therapeutics. This document summarizes key crystallographic data, details experimental methodologies, and visualizes common structural motifs and workflows.

Experimental and Analytical Workflow

The determination of the crystal structure for these derivatives follows a well-established workflow. This process begins with the chemical synthesis of the target compound, followed by a critical crystallization step to obtain single crystals of suitable quality for X-ray diffraction analysis. The final stages involve data collection, structure solution, and refinement to yield a precise atomic model.

Analysis of Key Crystal Structures

The following sections detail the crystallographic findings for specific derivatives, highlighting differences in substitution, conformation, and crystal packing.

3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one

The crystal structure of this nitroethenyl derivative reveals an asymmetric unit containing two independent molecules with similar geometries. The cyclohexene ring in both molecules adopts an envelope conformation, a common feature for this scaffold.[1]

3-Anilino-5,5-dimethylcyclohex-2-enone

In this N-phenyl substituted derivative (also known as 3-anilino-5,5-dimethylcyclohex-2-enone), the cyclohexene ring exhibits a half-chair conformation.[2] The attached aniline group is significantly twisted relative to the enaminone moiety.[2]

Comparative Crystallographic Data

The structural parameters of these derivatives provide insight into how substitutions on the core scaffold influence the crystal packing and conformation.

| Parameter | 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]...[3] | 3-Anilino-5,5-dimethylcyclohex-2-enone[2] |

| Formula | C₁₀H₁₄N₂O₃ | C₁₄H₁₇NO |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 14.531 (3) | 10.1766 (19) |

| b (Å) | 14.996 (3) | 13.159 (2) |

| c (Å) | 10.158 (2) | 9.2877 (17) |

| β (°) | 94.43 (3) | 104.062 (7) |

| Ring Conformation | Envelope | Half-chair |

Intermolecular Interactions and Supramolecular Assembly

A defining feature in the crystal packing of these derivatives is the formation of extensive networks of intermolecular interactions. Hydrogen bonds are particularly significant, often dictating the overall supramolecular architecture.

In the crystal of 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one, molecules are linked by N—H⋯O hydrogen bonds, creating supramolecular layers.[1] Weaker C—H⋯O interactions further stabilize this arrangement. Similarly, the structure of 3-anilino-5,5-dimethylcyclohex-2-enone features layers consolidated by N—H⋯O hydrogen bonds, with additional stabilization from C—H⋯π interactions.[2]

Hydrogen Bond Geometry

The precise geometry of the hydrogen bonds is critical for understanding the strength and directionality of these interactions. The table below lists the key hydrogen bonds for 3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one.[3]

| D—H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| N1A—H1NA···O1B | 0.84 (2) | 2.06 (3) | 2.873 (2) | 162 (2) |

| N1A—H2NA···O3B | 0.88 (2) | 2.10 (3) | 2.961 (2) | 167 (2) |

| N1B—H1NB···O3A | 0.92 (2) | 2.03 (3) | 2.942 (2) | 168 (2) |

| N1B—H2NB···O1A | 0.85 (3) | 2.04 (2) | 2.858 (2) | 162 (2) |

| C2A—H2A1···O1B | 0.97 | 2.42 | 3.262 (2) | 145 |

| C2B—H2B1···O1A | 0.97 | 2.46 | 3.298 (2) | 144 |

(D = Donor atom; A = Acceptor atom)

Detailed Experimental Protocols

The methodologies employed are crucial for the reproducibility and validation of crystallographic data.

Synthesis and Crystallization

-

3-amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one: A mixture of 3-amino-5,5-dimethylcyclohex-2-enone (1 mmol) and potassium salt of alpha-nitro acetaldehyde (1.5 mmol) in a solution of methanol (2 mL) and acetic acid (2 mL) was stirred for 5 days at room temperature. After removal of solvents under reduced pressure, the residue was purified by flash chromatography on silica gel. Bright-yellow single crystals suitable for X-ray diffraction were obtained from methanol.

X-ray Data Collection and Refinement

-

General Procedure: A suitable single crystal is mounted on a diffractometer equipped with a graphite-monochromated Mo Kα or Cu Kα radiation source. Data is typically collected at a controlled temperature (e.g., 293 K) using ω and φ scans. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

References

Methodological & Application

Application Note: Synthesis of 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

Introduction

3-Amino-5,5-dimethyl-2-cyclohexen-1-one, an enaminone derived from dimedone, is a versatile building block in organic synthesis. Enaminones are valuable intermediates in the preparation of a wide range of heterocyclic compounds and have been utilized in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] This application note provides a detailed protocol for the synthesis of this compound from 5,5-dimethylcyclohexane-1,3-dione (dimedone) and an ammonia source. The procedure is robust and can be readily implemented in a standard laboratory setting.

Reaction Principle

The synthesis involves the condensation reaction between the 1,3-dicarbonyl compound, dimedone, and an amine. In this protocol, ammonium acetate serves as a convenient in-situ source of ammonia. The reaction proceeds via nucleophilic attack of the ammonia on one of the carbonyl groups of dimedone, followed by dehydration to yield the stable enaminone product.

Experimental Protocol

Materials and Equipment

-

5,5-Dimethylcyclohexane-1,3-dione (Dimedone, C₈H₁₂O₂, Molar Mass: 140.18 g/mol )

-

Ammonium acetate (CH₃COONH₄, Molar Mass: 77.08 g/mol )

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus or equivalent setup for azeotropic removal of water

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, combine dimedone (1.0 eq) and ammonium acetate (1.1 eq).

-

Solvent Addition: Add a suitable volume of toluene to the flask to ensure adequate stirring and reflux.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected, which typically indicates the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure this compound.

-

Filter the recrystallized product using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

-

Data Presentation

| Parameter | Value |

| Reactants | |

| Dimedone | 1.0 molar equivalent |

| Ammonium Acetate | 1.1 molar equivalent |

| Solvent | Toluene |

| Reaction Temperature | Reflux (B.P. of Toluene: ~111 °C) |

| Reaction Time | Until completion (cessation of water collection) |

| Product | This compound |

| CAS Number | 873-95-0 |

| Molecular Formula | C₈H₁₃NO[3] |

| Molecular Weight | 139.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 166 °C |

| Purity | >98% after recrystallization |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

References

Green Synthesis of Enaminones: A Guide to Sustainable Methodologies

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The development of environmentally benign synthetic methods is a cornerstone of modern medicinal and process chemistry. Enaminones, versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds, are prime candidates for the application of green chemistry principles. This document provides detailed application notes and experimental protocols for several leading green synthesis methods for enaminone compounds, emphasizing catalyst- and solvent-free conditions, the use of alternative energy sources, and reactions in aqueous media.

Introduction to Green Enaminone Synthesis

Traditional methods for synthesizing enaminones often rely on harsh catalysts, toxic organic solvents, and high temperatures, leading to significant environmental waste and high energy consumption. Green chemistry approaches aim to mitigate these drawbacks by focusing on atom economy, waste reduction, and the use of renewable resources. The methods detailed below represent significant advancements in the sustainable synthesis of enaminones.

Comparative Overview of Green Synthesis Methods

The following table summarizes the key quantitative data from various green synthesis protocols for enaminones, allowing for a direct comparison of their efficiency and environmental impact.

| Method | Catalyst | Solvent | Energy Source | Reactants | Time | Yield (%) | Reference |

| Catalyst & Solvent-Free | None | None | Conventional Heat | Aniline, Ethyl Acetoacetate | 30 min | 95 | [1][2] |

| Aqueous Synthesis | None | Water | Stirring (RT) | Aniline, Ethyl Acetoacetate | 2 h | 92 | [3] |

| Ultrasound-Assisted | Nickel Oxide (NiO) | None | Ultrasound | Aniline, Acetylacetone | 20 min | 95 | [4] |

| Microwave-Assisted | None | None | Microwave | Aniline, Ethyl Acetoacetate | 2 min | 94 | [5][6] |

| Mechanochemical Synthesis | None | None | Ball Milling | Thioamide, Haloalkane | minutes | High | [7] |

| Photocatalysis | Ni(II) & Organic Dye | Organic Solvent | Visible Light | 3-Bromochromone, Amine | hours | Good | [8][9][10] |

Experimental Protocols

Detailed methodologies for the key green synthesis experiments are provided below.

Protocol 1: Catalyst and Solvent-Free Synthesis of β-Enaminones[1][2]

This protocol describes the direct condensation of β-dicarbonyl compounds with amines under thermal conditions without the use of any catalyst or solvent.

Materials:

-

β-Dicarbonyl compound (e.g., ethyl acetoacetate)

-

Aromatic or aliphatic amine (e.g., aniline)

-

Round-bottom flask

-

Heating mantle with temperature controller

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, add the β-dicarbonyl compound (1 mmol) and the amine (1 mmol).

-

Place the flask in a heating mantle and heat the mixture to 120 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting product is often pure enough for subsequent use. If necessary, purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis in Water[3]

This method utilizes water as a green solvent and ultrasound irradiation to promote the reaction at room temperature.

Materials:

-

β-Ketoester or 1,3-diketone

-

Primary amine

-

Water

-

Beaker or flask

-

Ultrasonic bath

Procedure:

-

To a beaker, add the β-dicarbonyl compound (1 mmol), the primary amine (1-1.2 mmol), and water (5 mL).

-

Place the beaker in an ultrasonic bath and irradiate the mixture at room temperature.

-

The reaction progress can be monitored by TLC. Good to high yields are typically obtained within 2-4 hours.

-

After completion, the product often precipitates from the aqueous solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. No further purification is usually required.

Protocol 3: Microwave-Assisted Solvent- and Catalyst-Free Synthesis[5][6]

This protocol leverages microwave irradiation to achieve rapid and efficient synthesis of enaminones without any solvent or catalyst.

Materials:

-

β-Dicarbonyl compound

-

Amine

-

Microwave-safe reaction vessel

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, mix the β-dicarbonyl compound (0.50 mmol) and the amine (0.50 mmol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 180 °C) for a short duration (typically 2-5 minutes).

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

The product can be collected and, if necessary, purified by recrystallization from an ethanol-water mixture.

Visualizing Synthesis Workflows

The following diagrams illustrate the general workflows for the described green synthesis methods.

References

- 1. Catalyst and solvent-free synthesis of β-enaminone derivatives [ajgreenchem.com]

- 2. [PDF] Catalyst and solvent-free synthesis of β-enaminone derivatives | Semantic Scholar [semanticscholar.org]

- 3. An Easy Synthesis of Enaminones in Water as Solvent [organic-chemistry.org]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanochemistry in the synthesis of enaminone carbonyl compounds | Poster Board #1024 - American Chemical Society [acs.digitellinc.com]

- 8. BJOC - General method for the synthesis of enaminones via photocatalysis [beilstein-journals.org]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. beilstein-journals.org [beilstein-journals.org]

Application Notes and Protocols: 3-Amino-5,5-dimethyl-2-cyclohexen-1-one as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a derivative of dimedone, is a highly versatile and valuable building block in organic synthesis. Its unique structural features, including the enaminone moiety, provide multiple reactive sites that can be exploited for the construction of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant scaffolds, including dihydropyridines, polyhydroquinolines, and acridine derivatives. The resulting compounds have shown significant potential in various therapeutic areas, exhibiting activities such as calcium channel modulation and broad-spectrum antimicrobial effects.

Key Applications

The enaminone structure of this compound allows it to participate in a variety of multicomponent reactions (MCRs), offering an efficient and atom-economical approach to complex molecules. Key applications include:

-

Hantzsch Dihydropyridine Synthesis: A classic MCR for the synthesis of 1,4-dihydropyridines (DHPs), which are well-known for their activity as calcium channel blockers.[1][2]

-

Synthesis of Polyhydroquinolines: Another important MCR that yields polyhydroquinoline derivatives, a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.

-

Synthesis of Acridine Derivatives: Used in the synthesis of acridinones and related structures, which are known to intercalate with DNA and exhibit antimicrobial and anticancer activities.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 1,4-Dihydropyridine Derivatives

This protocol describes a one-pot, three-component synthesis of 1,4-dihydropyridine derivatives using this compound, an aromatic aldehyde, and a β-ketoester.

Reaction Scheme:

Caption: Hantzsch synthesis of 1,4-dihydropyridines.

Materials:

-

This compound (1 mmol)

-

Aromatic aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde) (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ceric Ammonium Nitrate (CAN) (0.5 mmol)

-

Ethanol

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1 mmol), the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ceric ammonium nitrate (0.5 mmol).[1]

-

Stir the mixture at room temperature for 1-2.5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice.

-

Collect the solid product by filtration, wash with water, and then with n-hexane.

-

Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine derivative.

Quantitative Data:

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxaldehyde | CAN | None | 1-2.5 | Good to Excellent | [1] |

| Various Aromatic Aldehydes | CAN | Ethanol | 1-2.5 | Good to Excellent | [1] |

Protocol 2: Synthesis of Polyhydroquinoline Derivatives

This protocol outlines the one-pot, four-component synthesis of polyhydroquinolines.

Reaction Scheme:

Caption: Synthesis of polyhydroquinoline derivatives.

Materials:

-

This compound (1 mmol)

-

Aromatic aldehyde (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.

-

Reflux the mixture and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure polyhydroquinoline derivative.

Quantitative Data:

| Aldehyde | Solvent | Time | Yield (%) | Reference |

| Various Aromatic Aldehydes | Ethanol | Varies | High | [3] |

Protocol 3: Synthesis of Acridine-1,8-dione Derivatives

This protocol describes a one-pot, three-component synthesis of N-substituted acridine-1,8-dione derivatives.

Reaction Scheme:

Caption: Synthesis of acridine-1,8-dione derivatives.

Materials:

-

This compound (2 mmol)

-

Aromatic aldehyde (1 mmol)

-

Primary amine or hydrazine derivative (1 mmol)

-

Triethylamine (TEA) (catalytic amount)

-

Ethanol

Procedure:

-

Combine this compound (2 mmol), the aromatic aldehyde (1 mmol), and the nitrogen source (e.g., a primary amine or hydrazine, 1 mmol) in ethanol.

-

Add a catalytic amount of triethylamine.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the acridine-1,8-dione derivative.

Quantitative Data:

| Aldehyde | Nitrogen Source | Catalyst | Solvent | Yield (%) | Reference |

| Various Aromatic Aldehydes | Hydrazones | TEA | Ethanol | High | General procedure adaptation |

Biological Activities and Signaling Pathways

Calcium Channel Modulation by Dihydropyridine Derivatives

1,4-Dihydropyridines synthesized from this compound are known to act as L-type calcium channel blockers.[4][5] These channels are prevalent in the smooth muscle of blood vessels.[6] By blocking the influx of calcium ions into these cells, the dihydropyridines induce vasodilation, leading to a decrease in blood pressure.[5][7] This makes them valuable agents for the treatment of hypertension and angina.[7]

References

- 1. ijcrt.org [ijcrt.org]

- 2. Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 6. buzzrx.com [buzzrx.com]

- 7. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 3-Amino-5,5-dimethyl-2-cyclohexen-1-one

Introduction

3-Amino-5,5-dimethyl-2-cyclohexen-1-one, a cyclic enaminone, is a versatile and highly valuable starting material in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group in a 1,3-relationship, makes it an ideal precursor for the construction of a wide array of heterocyclic scaffolds. These resulting heterocyclic compounds are of significant interest to the pharmaceutical and agrochemical industries due to their diverse biological activities. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocycles, including acridinones, pyrazoles, isoxazoles, and pyrimidines, utilizing this compound as the primary building block.

Synthesis of 1,8-Dioxo-octahydroxanthene and Tetrahydroacridinone Derivatives